molecular formula C12H11BrOS B8711728 3-Bromo-5-(4-methoxyphenyl)-2-methylthiophene

3-Bromo-5-(4-methoxyphenyl)-2-methylthiophene

Cat. No. B8711728
M. Wt: 283.19 g/mol
InChI Key: OVPSFWZMGGRIJY-UHFFFAOYSA-N
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Patent
US08368999B2

Procedure details

The synthesis starts from commercially available 2-methylthiophene, which is brominated in the 3 and 5 position with bromine. The 3,5-dibromo-2-methylthiophene reacts in a Suzuki coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl) methoxybenzene, made from 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 4-bromoanisole in a grignard reaction to obtain 5-(4′-methoxyphenyl)-3-bromo-2-methylthiophene. This compound is reacts with butyl lithium and octafluorocyclopentene to obtain the reaction product. Another example synthesizes 1,2-bis(2-methyl-5-phenyl-3-thienyl) perfluorocyclopentene, while 1,2-bis(5′-(4″-hydroxyphenyl)-2′-methylthien-3′-yl) perfluorocyclopentene is obtained from 1,2-bis(5′(4″methoxyphenyl)-2′-methylthien-3′-yl) perfluorocyclopentene via reaction with BBr3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl) methoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1SC=CC=1.BrBr.[Br:9][C:10]1[CH:14]=[C:13](Br)[S:12][C:11]=1[CH3:16].CC1(C)C(C)(C)OB([CH2:25][O:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)O1.C(OB1OC(C)(C)C(C)(C)O1)(C)C.BrC1C=CC(OC)=CC=1>>[CH3:25][O:26][C:27]1[CH:32]=[CH:31][C:30]([C:13]2[S:12][C:11]([CH3:16])=[C:10]([Br:9])[CH:14]=2)=[CH:29][CH:28]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1SC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(SC(=C1)Br)C
Name
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl) methoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)COC1=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC(=C(S1)C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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